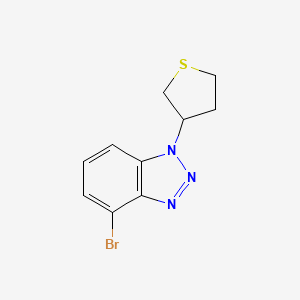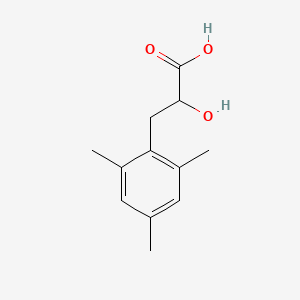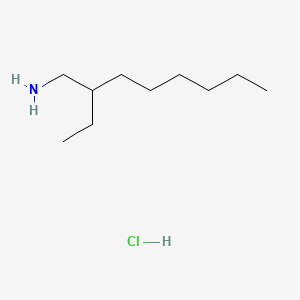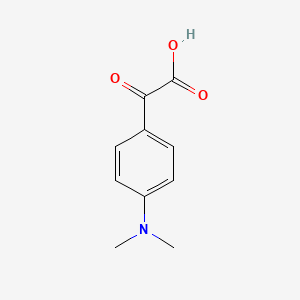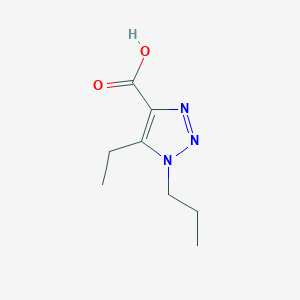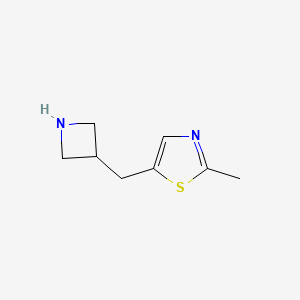
Azepane-3-sulfonyl fluoride hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepane-3-sulfonyl fluoride hydrochloride is a chemical compound that belongs to the class of sulfonyl fluorides It is characterized by the presence of an azepane ring, a seven-membered nitrogen-containing heterocycle, and a sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azepane-3-sulfonyl fluoride hydrochloride typically involves the reaction of azepane with sulfonyl fluoride precursors. One common method is the direct fluorosulfonylation of azepane using sulfuryl fluoride gas (SO2F2) or other fluorosulfonylating reagents. The reaction is usually carried out under controlled conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorosulfonylation processes using continuous flow reactors. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced catalysts and automated systems can further enhance the production process .
Análisis De Reacciones Químicas
Types of Reactions: Azepane-3-sulfonyl fluoride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Reduction Reactions: The compound can be reduced to form corresponding sulfonamides or sulfonic acids.
Oxidation Reactions: Oxidative transformations can lead to the formation of sulfonyl chlorides or other oxidized derivatives
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium fluoride (KF) in polar aprotic solvents (e.g., acetonitrile) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2) are employed.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are utilized
Major Products: The major products formed from these reactions include sulfonamides, sulfonic acids, and sulfonyl chlorides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Azepane-3-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and as a reagent in click chemistry reactions.
Biology: The compound is employed in chemical biology for the selective modification of proteins and peptides, enabling the study of biological processes.
Industry: this compound is used in the production of specialty chemicals and materials, including ionic liquids and advanced polymers .
Mecanismo De Acción
The mechanism of action of azepane-3-sulfonyl fluoride hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This covalent modification can alter the biological activity of the target molecule, resulting in various physiological effects .
Comparación Con Compuestos Similares
Pyrrolidine: A five-membered nitrogen-containing heterocycle with applications in medicinal chemistry and drug discovery.
Piperidine: A six-membered nitrogen-containing heterocycle widely used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness: Azepane-3-sulfonyl fluoride hydrochloride is unique due to the presence of both the azepane ring and the sulfonyl fluoride group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications. Its ability to undergo selective covalent modification of proteins and peptides sets it apart from other similar compounds .
Propiedades
Número CAS |
2825006-11-7 |
|---|---|
Fórmula molecular |
C6H13ClFNO2S |
Peso molecular |
217.69 g/mol |
Nombre IUPAC |
azepane-3-sulfonyl fluoride;hydrochloride |
InChI |
InChI=1S/C6H12FNO2S.ClH/c7-11(9,10)6-3-1-2-4-8-5-6;/h6,8H,1-5H2;1H |
Clave InChI |
JMZOSUHMWJYVKM-UHFFFAOYSA-N |
SMILES canónico |
C1CCNCC(C1)S(=O)(=O)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


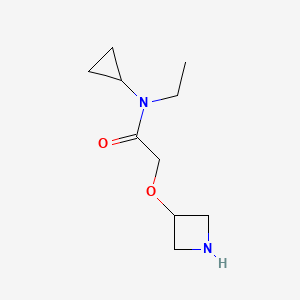

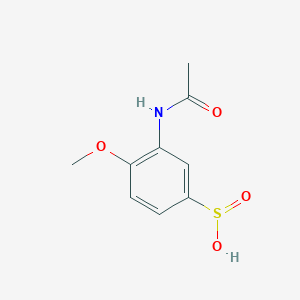
![6-Bromo-8-ethyl-2-methylimidazo[1,2-a]pyridinehydrochloride](/img/structure/B13536187.png)
![2-[4-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B13536189.png)
